2,8-Diazaspiro[5.5]undecan-2-yl(tetrahydrofuran-2-yl)methanone
Description
Properties
IUPAC Name |
2,8-diazaspiro[5.5]undecan-2-yl(oxolan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c17-13(12-4-1-9-18-12)16-8-3-6-14(11-16)5-2-7-15-10-14/h12,15H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWAOZFKYDPKHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCCC3(C2)CCCNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[5.5]undecan-2-yl(tetrahydrofuran-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the tetrahydrofuran moiety. Key steps include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable diamine and a diacid chloride under controlled conditions.
Introduction of the Tetrahydrofuran Moiety: This step often involves the use of tetrahydrofuran derivatives and appropriate coupling reagents to attach the tetrahydrofuran ring to the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[5.5]undecan-2-yl(tetrahydrofuran-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the tetrahydrofuran ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Immunomodulatory Effects
Recent patents have highlighted the potential of 2,8-diacyl-2,8-diazaspiro[5.5]undecane compounds, which include derivatives like 2,8-diazaspirononane, as immunomodulators. These compounds are being researched for their ability to modulate immune responses, making them candidates for treating autoimmune diseases and enhancing vaccine efficacy .
Table 1: Immunomodulatory Applications
| Compound | Mechanism of Action | Potential Applications |
|---|---|---|
| 2,8-Diazaspiro[5.5]undecan-2-yl(tetrahydrofuran-2-yl)methanone | Modulation of immune cell activity | Autoimmune diseases, vaccine adjuvants |
Anticancer Properties
Studies have indicated that spirocyclic compounds can exhibit significant anticancer activity through various mechanisms, including apoptosis induction and inhibition of tumor growth. Research on related compounds suggests that 2,8-diazaspiro derivatives may also possess similar properties, warranting further investigation into their potential as anticancer agents .
Table 2: Anticancer Activity Insights
| Study | Findings | |
|---|---|---|
| ACS Journal of Medicinal Chemistry (2019) | Derivatives showed selective cytotoxicity against cancer cell lines | Potential for development as anticancer therapeutics |
Neuropharmacological Applications
The unique structure of 2,8-diazaspiro compounds may allow for interaction with neurotransmitter systems. Preliminary studies suggest that these compounds could serve as dual ligands for μ-opioid and dopamine receptors, indicating potential use in pain management and addiction treatment .
Table 3: Neuropharmacological Applications
| Compound | Target Receptors | Potential Uses |
|---|---|---|
| 2,8-Diazaspiro[5.5]undecan derivatives | μ-opioid and dopamine receptors | Pain relief, addiction therapy |
Case Study 1: Immunomodulatory Activity
A patent describes the synthesis of various diazaspiro compounds and their evaluation as immunomodulators. The study demonstrated that specific derivatives significantly enhanced T-cell activation in vitro and improved immune responses in animal models .
Case Study 2: Anticancer Evaluation
In a recent study published in the ACS Journal of Medicinal Chemistry, researchers synthesized a series of spirocyclic compounds and tested their efficacy against multiple cancer cell lines. The results indicated that certain derivatives exhibited potent anti-proliferative effects, suggesting a pathway for new cancer therapies based on these structures .
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[5.5]undecan-2-yl(tetrahydrofuran-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. This modulation can lead to various biological effects, including changes in cell signaling pathways and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Variation in Spiro Ring Size
2,8-Diazaspiro[4.5]decane Derivatives
Compounds like (2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone (CAS 1184918-56-6) feature a smaller [4.5] spiro ring system. For example, tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (CAS 336191-17-4) is used as a synthetic intermediate but exhibits lower aqueous solubility than [5.5] analogues due to increased hydrophobicity .
2,8-Diazaspiro[5.5]undecane Derivatives
The target compound’s [5.5] spiro system provides greater conformational flexibility and reduced strain, enhancing interactions with enzymes like Chk1 kinase. For instance, 2-(1-oxo-1-(2,8-diazaspiro[5.5]undecane-2-yl)hexan-2-ylthio)-3-phenylquinazolin-4(3H)-one demonstrated potent allosteric inhibition of Chk1 kinase due to optimal fit in the enzyme’s active site .
Substituent Effects
Tetrahydrofuran-2-yl Methanone vs. Aromatic Groups
The tetrahydrofuran-2-yl methanone group in the target compound improves solubility (logP ~1.2) compared to analogues like 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (logP ~3.5), which has hydrophobic benzyl groups. However, benzyl-substituted derivatives may exhibit stronger membrane permeability .
Fluorophenyl Substituents
(2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone (CAS 1184918-56-6) leverages fluorine’s electronegativity for enhanced target binding via halogen bonds. This contrasts with the target compound’s ether-oxygen, which relies on hydrogen bonding .
Functional Group Modifications
Ketone vs. Carboxylate Derivatives
1,9-Diazaspiro[5.5]undecan-2-one derivatives (e.g., 1,9-diazaspiro[5.5]undecan-2-one) show bioactivity in obesity and pain treatment but lack the tetrahydrofuran moiety, reducing their solubility . Conversely, tert-butyl-protected spiro compounds (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate) are used as intermediates but require deprotection for biological activity .
Data Tables
Table 1: Structural and Pharmacological Comparison
Biological Activity
2,8-Diazaspiro[5.5]undecan-2-yl(tetrahydrofuran-2-yl)methanone is a compound characterized by its unique spirocyclic structure, which has garnered interest for its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and various applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a spirocyclic framework incorporating diaza and tetrahydrofuran moieties. The synthesis typically involves multi-step reactions, including the formation of the diazaspiro structure followed by functionalization to introduce the tetrahydrofuran component.
Synthetic Routes
- Base-Promoted Michael Addition : This method employs N,N-dimethylbarbituric acid as a precursor, facilitating the formation of diazaspiro derivatives through double Michael addition reactions .
- Hydrogenation Reactions : This involves reducing precursors under controlled conditions to yield the desired spirocyclic compound.
Biological Activity
Research indicates that compounds related to this compound exhibit a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that these compounds can inhibit the growth of various bacterial strains.
- Anticancer Activity : Preliminary data suggest potential efficacy against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
- Immunomodulatory Effects : Some derivatives have been identified as potential immunomodulators, influencing immune responses in various contexts .
The biological effects of this compound are attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering cellular signaling pathways that regulate growth and apoptosis.
Case Studies
Several studies have explored the biological implications of similar compounds:
- A review highlighted the potential of diazaspiro compounds in treating obesity and pain, noting their role in modulating immune system functions and cell signaling pathways .
- Another study focused on the anticancer properties of related compounds, demonstrating significant cytotoxic effects on cancer cells while sparing normal cells .
Data Tables
Q & A
Q. Mitigation :
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes polar impurities .
- Inert Atmosphere : Prevents oxidation during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
